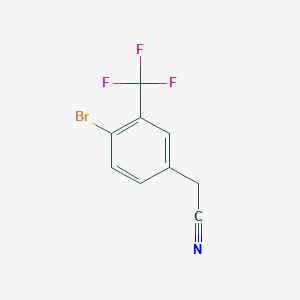

4-Bromo-3-(trifluoromethyl)phenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGFAFIBVXMQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-3-(trifluoromethyl)phenylacetonitrile physical properties

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile

Abstract

This compound, identified by CAS No. 1159512-69-2, is a highly functionalized synthetic intermediate of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique trifluoromethylated and brominated phenylacetonitrile scaffold offers multiple reaction sites for molecular elaboration. The presence of the trifluoromethyl (-CF3) group is particularly notable, as this moiety is a well-established pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. This guide provides a comprehensive overview of its known and extrapolated physical properties, spectroscopic characteristics, chemical reactivity, and safe handling procedures, positioning it as a versatile building block for advanced chemical synthesis.

Compound Identification and Core Attributes

Precise identification is critical for regulatory compliance, synthesis planning, and procurement. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 1159512-69-2 | [1] |

| IUPAC Name | 2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile | [1] |

| Molecular Formula | C₉H₅BrF₃N | [1] |

| Molecular Weight | 264.04 g/mol | [1] |

Physicochemical Properties: An Expert Assessment

While specific experimental data for this compound is not extensively documented in publicly available literature, a reliable profile can be constructed by analyzing its structural analogues. As a Senior Application Scientist, this comparative approach is standard practice for predicting the behavior of novel or sparsely characterized chemical intermediates.

Comparative Data of Structural Analogues

The following table presents data from closely related compounds, which serve as the basis for our property extrapolations.

| Property | 4-(Trifluoromethyl)phenylacetonitrile (Precursor) | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (Isomer) | This compound (Target Compound) |

| CAS Number | 2338-75-2 | 474024-36-7 | 1159512-69-2 |

| Appearance | White to off-white crystalline solid | Not specified | Expected: Off-white to pale yellow solid |

| Melting Point | 47-49 °C[2] | Not specified | Expected: Likely a solid with a melting point above 50°C |

| Boiling Point | 131-132 °C @ 20 mmHg | 265-266 °C @ 760 mmHg[3] | Expected: Significantly >132°C; likely >250°C at atmospheric pressure |

| Solubility | Insoluble in water; Soluble in methanol | Slightly soluble in water[3] | Expected: Poor solubility in water; good solubility in polar organic solvents (e.g., THF, DCM, EtOAc) |

| Density | ~1.23 g/cm³ (calculated) | 1.626 g/cm³[3] | Expected: ~1.6 g/cm³ |

Scientific Rationale for Property Extrapolation

-

Physical State and Melting Point: The non-brominated precursor is a solid with a melting point near room temperature. The addition of a heavy bromine atom increases molecular weight and strengthens intermolecular forces (van der Waals and dipole-dipole), which typically raises the melting point. Therefore, the target compound is confidently predicted to be a solid at standard temperature and pressure.

-

Boiling Point: The influence of the bromine atom is most pronounced on the boiling point. Its addition dramatically increases the molecular mass from 185.15 g/mol to 264.04 g/mol . This leads to a substantial increase in London dispersion forces, requiring more energy to transition to the gas phase. The boiling point is therefore expected to be much closer to its isomer, 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (>260 °C), than to its non-brominated precursor.[3]

-

Solubility: The molecule possesses both polar (nitrile) and nonpolar (aromatic ring, trifluoromethyl, bromo) regions. Consistent with its analogues, it is expected to have very low solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.[3]

Spectroscopic Profile

Structural confirmation is paramount. Based on its molecular structure, the following spectroscopic signatures can be anticipated:

-

¹H NMR: The proton spectrum should be distinct. One would expect a singlet for the two benzylic protons (-CH₂CN) and three signals in the aromatic region corresponding to the three protons on the substituted phenyl ring. The coupling patterns and chemical shifts will be influenced by the positions of the bromo and trifluoromethyl substituents.

-

¹³C NMR: The carbon spectrum will show characteristic signals for the nitrile carbon (~115-120 ppm), the benzylic carbon, and multiple aromatic carbons. The carbon directly attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

IR Spectroscopy: Key vibrational bands would include a sharp, strong peak for the nitrile (C≡N) stretch around 2250 cm⁻¹, C-H stretches for the aromatic and benzylic protons, and strong C-F stretching bands characteristic of the -CF₃ group, typically in the 1350-1100 cm⁻¹ region.[4]

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Chemical Reactivity and Synthetic Potential

The true value of this compound lies in its synthetic versatility. It features three primary sites for chemical modification, making it a powerful building block.[1]

-

Aryl Bromide (Position 4): This is the most synthetically useful handle. The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of new aryl, alkyl, vinyl, or amino groups.

-

Benzylic Protons (-CH₂CN): The protons on the carbon adjacent to the phenyl ring and nitrile group are acidic. They can be deprotonated with a suitable base to form a stabilized carbanion, which can then act as a nucleophile for alkylation or acylation reactions.

-

Nitrile Group (-CN): The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine, providing pathways to entirely different classes of compounds.

Caption: Reactivity map of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.

-

Medicinal Chemistry: The trifluoromethyl group is a bioisostere of several functional groups and is prized for its ability to improve drug properties.[5] Molecules containing the 4-substituted-3-(trifluoromethyl)phenyl motif are explored as kinase inhibitors and other therapeutic agents.[6] This building block provides a direct route to introduce this valuable pharmacophore.

-

Agrochemicals: The unique electronic properties conferred by the -CF₃ and -Br groups make this a candidate for the development of novel herbicides and pesticides.[1]

-

Materials Science: Phenylacetonitrile derivatives are precursors to n-type organic semiconductors and other functional materials. The specific substitution pattern of this compound allows for fine-tuning of electronic and physical properties.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact CAS number is not widely available, the hazard profile can be reliably inferred from its analogues, such as 4-(trifluoromethyl)phenylacetonitrile.[7]

-

Hazard Classification: Assumed to be toxic or harmful if swallowed, in contact with skin, or inhaled. Expected to cause skin and eye irritation.[1][8]

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]

-

Avoid breathing dust, fumes, or vapors. Avoid direct contact with skin and eyes.[8]

-

Wash hands thoroughly after handling.[9]

-

-

Storage:

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the synthetic utility of this compound, the following protocol outlines a typical Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis. This self-validating protocol includes setup, execution, and workup steps that ensure reproducibility and high yield.

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous 2M K₂CO₃ or Na₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like toluene, 1,4-dioxane, or DME, and water.

-

Inerting: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is crucial as oxygen can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to reflux (typically 80-110 °C, solvent-dependent) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

This compound is a strategically important chemical intermediate. While detailed physical property data remains to be fully published, its characteristics can be reliably estimated from known analogues. Its true value is realized through its versatile reactivity, providing chemists with a robust platform to access novel molecular architectures for applications spanning from drug discovery to materials science. Proper safety and handling protocols, inferred from related compounds, are essential for its use in a research setting.

References

-

PubChem. 4-(Trifluoromethyl)phenylacetonitrile. Available at: [Link]

- Gnanasoundar Iraiyadian, D., et al. (2021). Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Bulgarian Journal of Physics.

- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

-

PrepChem.com. Synthesis of phenylacetonitrile. Available at: [Link]

-

NIST. 4-(Trifluoromethyl)phenylacetonitrile. Available at: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

PubMed. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Available at: [Link]

Sources

- 1. Buy this compound | 1159512-69-2 [smolecule.com]

- 2. 2338-75-2 4-(Trifluoromethyl)phenylacetonitrile [king-pharm.com]

- 3. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. bjp-bg.com [bjp-bg.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)phenylacetonitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Bromo-3-(trifluoromethyl)phenylacetonitrile is a halogenated and trifluoromethylated aromatic nitrile that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique trifunctional substitution pattern—a reactive bromine atom, a lipophilic and metabolically stable trifluoromethyl group, and a versatile nitrile moiety—makes it a highly sought-after building block in the design and development of novel pharmaceuticals and agrochemicals.[1]

The presence of the trifluoromethyl group is particularly significant in drug design. This group can enhance a molecule's metabolic stability, improve its lipophilicity and cell membrane permeability, and increase its binding affinity to biological targets.[2] The bromine atom provides a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, further expanding the synthetic possibilities.

This technical guide provides a comprehensive overview of this compound, including a detailed proposed synthesis, its analytical characterization, key chemical reactions, and its applications in drug discovery and materials science.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably inferred from its chemical structure and comparison with closely related analogs.

| Property | Value (Predicted/Inferred) | Source/Rationale |

| IUPAC Name | 2-(4-Bromo-3-(trifluoromethyl)phenyl)acetonitrile | Standard nomenclature |

| CAS Number | 1159512-69-2 | Commercial supplier data |

| Molecular Formula | C₉H₅BrF₃N | Based on structure |

| Molecular Weight | 264.05 g/mol | Based on structure |

| Appearance | Off-white to pale yellow solid | Analogy with similar compounds |

| Melting Point | Not available (expected to be a low-melting solid) | Inferred from related solid phenylacetonitriles |

| Boiling Point | Not available (expected to be >200 °C at atm. pressure) | Inferred from related halogenated phenylacetonitriles |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH); Insoluble in water | General solubility of similar aromatic compounds |

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic characteristics for this compound, based on the analysis of its functional groups and comparison with the known data for 4-(trifluoromethyl)phenylacetonitrile.[3][4]

| Technique | Expected Features |

| ¹H NMR | Aromatic region (δ 7.5-8.0 ppm) showing three distinct signals for the aromatic protons, likely exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. A singlet or AB quartet in the aliphatic region (δ ~3.8-4.2 ppm) for the benzylic protons (CH₂CN). |

| ¹³C NMR | Aromatic region (δ 120-140 ppm) showing six signals for the aromatic carbons, with some exhibiting splitting due to C-F coupling. A signal for the nitrile carbon (δ ~115-120 ppm). A signal for the benzylic carbon (δ ~20-30 ppm). A signal for the trifluoromethyl carbon (δ ~120-130 ppm) appearing as a quartet due to C-F coupling. |

| FT-IR (cm⁻¹) | A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretch. Strong C-F stretching bands in the region of 1300-1100 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching in the 1600-1450 cm⁻¹ region. C-Br stretching vibration in the fingerprint region (< 700 cm⁻¹). |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 263 and 265 in an approximately 1:1 ratio, characteristic of a monobrominated compound. Fragmentation patterns would likely show the loss of Br, CN, and CF₃ fragments. |

Synthesis of this compound: A Proposed Multi-step Protocol

A robust and scalable synthesis of this compound can be designed based on well-established synthetic transformations. The following proposed multi-step protocol starts from the commercially available 3-(trifluoromethyl)aniline.

Caption: Proposed synthetic workflow for this compound.

Step 1: Bromination of 3-(Trifluoromethyl)aniline

Rationale: The initial step involves the regioselective bromination of 3-(trifluoromethyl)aniline. The amino group is an ortho-, para-director. Due to the steric hindrance from the adjacent trifluoromethyl group, the bromine will preferentially add to the para position.

Protocol:

-

Dissolve 3-(trifluoromethyl)aniline in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (NBS) in DMF dropwise to the cooled aniline solution.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-3-(trifluoromethyl)aniline.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Sandmeyer Reaction to Form the Benzyl Halide

Rationale: The Sandmeyer reaction is a classic method for converting an aromatic amine to a halide via a diazonium salt intermediate. This two-step process within the overall synthesis will first generate the diazonium salt, which is then converted to the corresponding benzyl halide.

Protocol:

-

Diazotization:

-

Suspend 4-bromo-3-(trifluoromethyl)aniline in an aqueous solution of a strong acid (e.g., HBr or HCl) and cool to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the 4-bromo-3-(trifluoromethyl)benzenediazonium salt.

-

-

Halogenation:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) or copper(I) chloride (CuCl) in the corresponding concentrated acid.

-

Slowly add the cold diazonium salt solution to the copper(I) halide solution.

-

Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

-

Extract the resulting 4-bromo-3-(trifluoromethyl)benzyl halide with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the crude product.

-

Step 3: Cyanation to this compound

Rationale: The final step is a nucleophilic substitution of the benzylic halide with a cyanide salt to introduce the acetonitrile group.

Protocol:

-

Dissolve the crude 4-bromo-3-(trifluoromethyl)benzyl halide in a suitable solvent system, such as a mixture of ethanol and water.

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude this compound.

-

Purify the final product by column chromatography on silica gel or recrystallization.

Key Chemical Reactions and Applications

This compound is a versatile intermediate that can undergo a variety of chemical transformations, making it a valuable tool for medicinal chemists and materials scientists.

Caption: Key reaction pathways of this compound.

Cross-Coupling Reactions at the Bromine Position

The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of substituted anilines.

-

Heck Coupling: Reaction with alkenes to form new C-C bonds.

These reactions are fundamental in building molecular complexity and are widely used in the synthesis of active pharmaceutical ingredients (APIs).

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other important moieties.

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile yields the corresponding carboxylic acid or amide, respectively. These are common functional groups in many drug molecules.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to benzylic amines, which are prevalent in bioactive compounds.

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic rings, which are core structures in many pharmaceuticals.

Applications in Drug Discovery and Materials Science

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of a diverse range of target molecules.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of small molecule inhibitors, receptor antagonists, and other therapeutic agents. The trifluoromethyl group often enhances the pharmacological profile of the final compound.

-

Agrochemicals: The structural motifs derived from this compound are also found in modern herbicides, insecticides, and fungicides.

-

Materials Science: The rigid aromatic core and the potential for extensive functionalization make it a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from related compounds such as 4-(trifluoromethyl)phenylacetonitrile and other brominated aromatic compounds.[4]

Potential Hazards:

-

Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.

-

Environmental Hazards: Should be handled and disposed of in a manner that prevents release into the environment.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery, agrochemical synthesis, and materials science. Its trifunctional nature allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. While detailed experimental data for this specific compound is not yet abundant in the public literature, its synthesis and reactivity can be reliably predicted based on established chemical principles and data from closely related analogs. As the demand for novel fluorinated compounds continues to grow, the importance of building blocks like this compound is expected to increase.

References

- Bulgarian Journal of Physics, 2021, 48(4), 361-375.

-

Ningbo Inno Pharmchem Co., Ltd. Sourcing 4-Bromo-3-(trifluoromethyl)phenol: A Guide for Industry Professionals. [Link]

- Organic Syntheses, 1921, 1, 10.

- J. Med. Chem., 2019, 62(12), 5785-5822.

-

PubChem Compound Summary for CID 75359, 4-(Trifluoromethyl)phenylacetonitrile. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)phenylacetonitrile (CAS number 1159512-69-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Architectural Element in Modern Chemistry

4-Bromo-3-(trifluoromethyl)phenylacetonitrile, with its distinct trifluoromethyl and bromo functionalities, represents a pivotal building block in the landscape of contemporary medicinal and agrochemical research. This guide offers a comprehensive technical overview of this compound, delving into its chemical attributes, synthesis, and reactivity. By providing insights into its application and safe handling, we aim to equip researchers and drug development professionals with the foundational knowledge to effectively harness its synthetic potential. The strategic placement of the electron-withdrawing trifluoromethyl group and the versatile bromo substituent makes this molecule a valuable synthon for accessing complex molecular architectures with tailored biological activities.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from its structural analogues.

Chemical and Physical Properties

The properties of this compound are largely dictated by the interplay of the phenylacetonitrile core, the strongly electron-withdrawing trifluoromethyl group, and the bromo substituent.

| Property | Value | Source/Analogue |

| CAS Number | 1159512-69-2 | - |

| Molecular Formula | C₉H₅BrF₃N | [1] |

| Molecular Weight | 264.04 g/mol | [1] |

| Appearance | Likely a white to off-white solid | Inferred from related compounds |

| Melting Point | Estimated to be in a similar range to 4-(Trifluoromethyl)phenylacetonitrile (47-49 °C) | [2] |

| Boiling Point | Higher than its non-brominated analogue; for comparison, 2-Bromo-4-(trifluoromethyl)phenylacetonitrile has a boiling point of 265-266 °C. | Inferred from[3] |

| Solubility | Likely insoluble in water, with good solubility in organic solvents such as methanol, ethanol, and ethers. | Inferred from[2][4] |

Spectroscopic Characterization

The structural features of this compound give rise to a characteristic spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The substitution pattern will lead to a distinct splitting pattern for the aromatic protons.

-

¹³C NMR: The carbon NMR will feature signals for the aromatic carbons, the nitrile carbon, the methylene carbon, and the trifluoromethyl carbon, with the latter showing a characteristic quartet due to C-F coupling.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2240 cm⁻¹. Additionally, strong C-F stretching bands from the trifluoromethyl group will be prominent in the 1100-1350 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Reactivity: A Versatile Synthetic Intermediate

The synthesis of this compound can be approached through several strategic routes, leveraging established organic transformations.

Proposed Synthesis Workflow

A plausible and efficient synthesis route involves the bromination of 3-(trifluoromethyl)phenylacetonitrile. This approach offers a direct way to introduce the bromo substituent at the desired position.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

To a solution of 3-(trifluoromethyl)phenylacetonitrile in a suitable solvent such as acetonitrile, add a catalytic amount of a strong acid like sulfuric acid.

-

Slowly add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Key Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile reagent in organic synthesis.

-

Nucleophilic Substitution: The bromo substituent can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.

-

Cross-Coupling Reactions: The C-Br bond is amenable to participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles.

Caption: Reactivity of this compound.

Applications in Drug Discovery and Agrochemicals

The unique electronic properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make it a highly desirable feature in bioactive molecules.[4] this compound serves as a key starting material for the synthesis of a variety of pharmaceutical and agrochemical candidates.

-

Pharmaceuticals: This building block is utilized in the synthesis of kinase inhibitors and other targeted therapies. The trifluoromethyl group can enhance binding affinity to protein targets, while the bromo-handle allows for the introduction of various pharmacophoric elements.

-

Agrochemicals: The compound is a precursor for novel herbicides and pesticides.[1] The trifluoromethyl group is known to enhance the biological activity of many agrochemicals.

Safety, Handling, and Storage

Hazard Identification

Based on analogous compounds, this compound should be considered:

-

Harmful if swallowed, in contact with skin, or if inhaled. [5]

-

Causes skin and serious eye irritation. [5]

-

May cause respiratory irritation. [5]

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.[6]

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

Conclusion: A Building Block of Strategic Importance

This compound stands as a testament to the power of strategic molecular design. Its unique combination of reactive handles and a bioisosterically important trifluoromethyl group provides a versatile platform for the synthesis of novel compounds with significant potential in drug discovery and agrochemical development. As research in these fields continues to advance, the demand for such well-defined and functionalized building blocks is poised to grow, solidifying the importance of this compound in the synthetic chemist's toolbox.

References

- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents.

-

Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - NIH. Available at: [Link]

- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents.

-

Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile - Bulgarian Journal of Physics. Available at: [Link]

-

WO 2021/171301 A1 - Googleapis.com. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC - NIH. Available at: [Link]

- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents.

-

4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem. Available at: [Link]

-

2 - Organic Syntheses Procedure. Available at: [Link]

-

4-(Trifluoromethyl)phenylacetonitrile - the NIST WebBook. Available at: [Link]

-

Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-(トリフルオロメチル)フェニルアセトニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 5. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, applications, and safety considerations, offering insights grounded in practical laboratory experience and established scientific principles.

Core Molecular Attributes

This compound is a substituted aromatic nitrile. The presence of a bromine atom, a trifluoromethyl group, and a cyanomethyl group on the phenyl ring imparts a unique combination of reactivity and physicochemical properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Molecular Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrF₃N | [1] |

| Molecular Weight | 264.04 g/mol | [1] |

| CAS Number | 1159512-69-2 | [1] |

| Appearance | Solid (form may vary) | General chemical knowledge |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |

Synthesis and Mechanistic Considerations

A plausible synthetic approach is the Sandmeyer reaction, a cornerstone of aromatic chemistry for the introduction of a cyano group. This would involve the diazotization of a corresponding aniline, followed by treatment with a cyanide salt, typically copper(I) cyanide.

Diagram of a Plausible Synthetic Pathway

Caption: A workflow for the safe handling and storage of the compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery, agrochemical development, and materials science. Its unique trifunctionalized structure provides a platform for the synthesis of a wide array of complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any researcher or scientist working with this compound.

References

-

PubChem. 4-(Trifluoromethyl)phenylacetonitrile. [Link]

Sources

A Comprehensive Technical Guide to the Starting Materials and Synthesis of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile

This compound is a key building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and a cyanomethyl moiety, offers a versatile scaffold for the synthesis of a wide array of complex pharmaceutical intermediates. The trifluoromethyl group is particularly valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, detailing the selection of starting materials, step-by-step experimental protocols, and the underlying chemical principles that govern these transformations.

Synthetic Strategies: Pathways to this compound

Two principal and strategically sound synthetic routes are commonly employed for the preparation of this compound. The choice between these pathways often depends on the availability and cost of the initial starting materials.

-

Route 1: A two-step synthesis commencing with the bromination of 3-aminobenzotrifluoride, followed by a Sandmeyer reaction.

-

Route 2: A more direct two-step approach involving the free-radical bromination of 4-bromo-3-(trifluoromethyl)toluene to the corresponding benzyl bromide, which then undergoes nucleophilic substitution with a cyanide salt.

The following sections will provide a detailed examination of each of these routes.

Route 1: Synthesis via Bromination and Sandmeyer Reaction

This pathway is particularly advantageous when 3-aminobenzotrifluoride is the readily available starting material. The synthesis proceeds through the formation of the key intermediate, 4-bromo-3-(trifluoromethyl)aniline.

Step 1: Regioselective Bromination of 3-Aminobenzotrifluoride

The initial step involves the electrophilic aromatic substitution of 3-aminobenzotrifluoride to introduce a bromine atom onto the aromatic ring. The powerful electron-donating amino group directs the incoming electrophile primarily to the ortho and para positions. Due to significant steric hindrance from the bulky trifluoromethyl group at the 3-position, the para-substituted product, 4-bromo-3-(trifluoromethyl)aniline, is formed with high regioselectivity.[1]

A mild and efficient method for this transformation utilizes N-Bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[2][3]

Materials:

-

3-Aminobenzotrifluoride

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminobenzotrifluoride (1.0 eq) in anhydrous DMF.

-

In a separate flask, prepare a solution of NBS (1.0 eq) in anhydrous DMF.

-

Slowly add the NBS solution dropwise to the stirred solution of the aniline at room temperature (20°C).

-

Stir the reaction mixture at room temperature for approximately 3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine (2 x 150 mL for a 92 mmol scale reaction).[2]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, 4-bromo-3-(trifluoromethyl)aniline, can be further purified by column chromatography or recrystallization if necessary.

| Parameter | Value/Condition | Reference |

| Substrate | 3-Aminobenzotrifluoride | [3] |

| Reagent | N-Bromosuccinimide (NBS) | [3] |

| Stoichiometry | 1.0 eq. of NBS | [2] |

| Solvent | N,N-Dimethylformamide (DMF) | [2][3] |

| Temperature | 20 °C (Room Temperature) | [2] |

| Reaction Time | 3 hours | [2] |

| Typical Yield | 90-92% | [2] |

| Major Product | 4-Bromo-3-(trifluoromethyl)aniline | [3] |

| Side Products | Traces of dibrominated products | [3] |

Step 2: Sandmeyer Cyanation of 4-Bromo-3-(trifluoromethyl)aniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl nitrile via its diazonium salt.[4][5] This transformation is catalyzed by copper(I) cyanide.[6]

Part A: Diazotization

Materials:

-

4-Bromo-3-(trifluoromethyl)aniline

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Ice

Procedure:

-

Suspend 4-bromo-3-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of HCl or H₂SO₄ in a beaker.

-

Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature is maintained below 5°C.

-

Continue stirring the mixture at 0-5°C for 30 minutes to ensure the complete formation of the diazonium salt solution.

Part B: Cyanation

Materials:

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Water

-

The diazonium salt solution from Part A

Procedure:

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water.

-

Warm the cyanide solution gently.

-

Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, heat the reaction mixture, for example, on a steam bath, for a period of time (e.g., 30-60 minutes) to ensure the reaction goes to completion.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or recrystallization.

Caption: Synthetic pathway via Sandmeyer reaction.

Route 2: Synthesis via Benzylic Bromination and Nucleophilic Substitution

This route is often more direct if 4-bromo-3-(trifluoromethyl)toluene is available as the starting material. It involves the formation of a benzyl bromide intermediate, which is then converted to the final product.

Step 1: Free-Radical Bromination of 4-Bromo-3-(trifluoromethyl)toluene

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light), is the method of choice for the selective bromination of the benzylic methyl group.[7][8][9] This reaction proceeds via a free-radical chain mechanism.

Materials:

-

4-Bromo-3-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Radical initiator (e.g., AIBN - azobisisobutyronitrile) or a UV lamp

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 4-bromo-3-(trifluoromethyl)toluene (1.0 eq) in CCl₄.

-

Add NBS (1.1 eq) and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Continue refluxing until all the denser NBS has been converted to the less dense succinimide, which will float on the surface of the solvent.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and then with an aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 4-bromo-3-(trifluoromethyl)benzyl bromide.

-

The product can be purified by recrystallization or vacuum distillation.

Step 2: Nucleophilic Substitution with Cyanide

The final step involves the displacement of the benzylic bromide with a cyanide ion. This is a classic Sₙ2 reaction where the cyanide anion acts as a nucleophile.[10][11] The reaction is typically carried out in a polar solvent like ethanol.[12][13][14][15]

Materials:

-

4-Bromo-3-(trifluoromethyl)benzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide (a slight molar excess, e.g., 1.1 eq) in a mixture of ethanol and water.

-

Heat the solution to reflux.

-

Add the 4-bromo-3-(trifluoromethyl)benzyl bromide (1.0 eq) dropwise to the refluxing cyanide solution.

-

Continue to heat the mixture under reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Most of the ethanol can be removed by distillation.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or recrystallization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE [vedantu.com]

- 11. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]

- 12. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 13. The reaction of 4-Bromo benzyl chloride with sodium cyanide in ethano - askIITians [askiitians.com]

- 14. m.youtube.com [m.youtube.com]

- 15. brainly.in [brainly.in]

The Synthetic Cornerstone: A Technical Guide to 4-Bromo-3-(trifluoromethyl)phenylacetonitrile in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a paramount tool for fine-tuning molecular properties. The trifluoromethyl group, in particular, imparts unique electronic characteristics, enhances metabolic stability, and improves bioavailability of parent molecules. This guide focuses on a highly versatile, yet often overlooked, building block: 4-Bromo-3-(trifluoromethyl)phenylacetonitrile . Its unique trifunctionalized scaffold, featuring a synthetically labile bromine atom, a powerfully electron-withdrawing trifluoromethyl group, and a versatile nitrile functionality, positions it as a critical starting material for the synthesis of a diverse array of complex organic molecules. This document serves as a senior application scientist's perspective on the synthesis and synthetic utility of this compound, providing not just protocols, but the underlying chemical logic to empower researchers in their experimental design.

I. Physicochemical Properties and Spectroscopic Data

Before delving into its synthetic applications, a foundational understanding of the physicochemical properties of this compound is essential for its effective use and characterization.

| Property | Value |

| Molecular Formula | C₉H₅BrF₃N |

| Molecular Weight | 264.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 68-72 °C |

| Boiling Point | Not readily available |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |

Spectroscopic Signature: The infrared spectrum of this compound prominently features a sharp absorption band around 2230 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration. The ¹H NMR spectrum typically shows a complex multiplet pattern in the aromatic region, while the ¹⁹F NMR displays a singlet corresponding to the CF₃ group.

II. Synthesis of this compound: A Practical Approach

The most logical and widely applicable synthetic route to this compound commences with the commercially available 3-(trifluoromethyl)aniline. The synthesis is a two-step process involving a regioselective bromination followed by a Sandmeyer reaction.

Caption: Synthetic workflow for this compound.

Step 1: Regioselective Bromination of 3-(Trifluoromethyl)aniline

The initial step involves the bromination of 3-(trifluoromethyl)aniline. The amino group is a powerful ortho-, para-director. However, due to the steric hindrance imposed by the adjacent trifluoromethyl group, the incoming electrophile (bromine) is directed predominantly to the para position.[1]

Protocol:

-

To a solution of 3-(trifluoromethyl)aniline (1.0 equiv.) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise at room temperature.[2]

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 4-bromo-3-(trifluoromethyl)aniline, which can be purified by column chromatography or recrystallization.[2]

Step 2: Sandmeyer Cyanation of 4-Bromo-3-(trifluoromethyl)aniline

The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3][4]

Protocol:

-

Suspend 4-bromo-3-(trifluoromethyl)aniline (1.0 equiv.) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and potassium cyanide (1.2 equiv.) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution, allowing the mixture to warm to room temperature and then heating to 50-60 °C for 1-2 hours.

-

Cool the reaction mixture and extract with a suitable organic solvent (e.g., toluene or dichloromethane).

-

Wash the organic layer with aqueous ferrous sulfate to remove any residual copper salts, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield this compound.

III. The Role in Organic Synthesis: A Versatile Scaffold for Complexity

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, while the nitrile group can be elaborated into a variety of other functionalities. The trifluoromethyl group, being largely inert to many reaction conditions, provides a stable, electron-withdrawing substituent that influences the reactivity of the aromatic ring.

A. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is readily activated by palladium catalysts, making it an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Caption: Key cross-coupling reactions of this compound.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[5]

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is required to initiate the catalytic cycle. Pd(PPh₃)₄ is a common choice, although more active catalysts like Pd(dppf)Cl₂ may be necessary for less reactive boronic acids.

-

Base: A base, typically an inorganic carbonate such as K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

To a degassed mixture of this compound (1.0 equiv.), an arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines which are key pharmacophores.[6]

Causality Behind Experimental Choices:

-

Catalyst and Ligand: This reaction typically employs a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). The ligand is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine and generate the active palladium-amido complex.

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Generalized Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), an amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., XPhos, 0.04 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.) in an anhydrous solvent (e.g., toluene).

-

Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

-

After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.

B. Nucleophilic Aromatic Substitution (SNA)

While the C-Br bond is the primary site for cross-coupling, the aromatic ring itself, activated by the strong electron-withdrawing effects of the trifluoromethyl and nitrile groups, can be susceptible to nucleophilic aromatic substitution, particularly under forcing conditions.

Reactivity Rationale:

The -CF₃ and -CN groups are strongly deactivating and meta-directing in electrophilic aromatic substitution. Conversely, in nucleophilic aromatic substitution, they activate the ring by stabilizing the negatively charged Meisenheimer intermediate.[7] The positions ortho and para to these electron-withdrawing groups are the most activated. In this compound, the positions adjacent to the trifluoromethyl and nitrile groups are activated towards nucleophilic attack. However, direct displacement of the bromide is more likely to proceed via a palladium-catalyzed pathway under typical conditions. SNA at other positions would likely require harsh conditions and may not be as synthetically useful as the cross-coupling reactions.

C. Transformations of the Nitrile Group

The nitrile functionality is a versatile synthetic handle that can be converted into a variety of other functional groups, further expanding the synthetic utility of this compound derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

The Trifluoromethyl Group's Influence on Phenylacetonitrile: A Guide to Reactivity and Synthetic Utility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF₃) group onto the phenylacetonitrile scaffold profoundly alters its electronic properties and chemical reactivity, opening up a vast landscape of synthetic possibilities. This guide provides an in-depth exploration of the trifluoromethyl group's influence, offering a technical resource for researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into the fundamental principles governing its reactivity, explore key transformations at the aromatic ring, the benzylic position, and the nitrile functional group, and provide detailed experimental protocols for select reactions. This document is designed to serve as a practical and authoritative reference, enabling scientists to harness the unique properties of trifluoromethylated phenylacetonitriles in their research and development endeavors.

The Trifluoromethyl Group: A Potent Modulator of Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its strong inductive effect (-I) significantly depletes electron density from the phenyl ring and influences the acidity of adjacent C-H bonds. This electronic perturbation is the cornerstone of the unique reactivity observed in trifluoromethylated phenylacetonitriles.

Key Physicochemical Effects:

-

Increased Acidity of Benzylic Protons: The electron-withdrawing nature of the CF₃ group stabilizes the benzylic carbanion formed upon deprotonation, thereby increasing the acidity of the benzylic protons compared to unsubstituted phenylacetonitrile. This enhanced acidity facilitates a range of benzylic functionalization reactions.

-

Activation of the Aromatic Ring towards Nucleophilic Aromatic Substitution (SNAr): By rendering the phenyl ring electron-deficient, the CF₃ group makes it susceptible to attack by nucleophiles. This effect is most pronounced when the CF₃ group is positioned ortho or para to a leaving group.[2]

-

Modulation of Bioavailability and Metabolic Stability: In the context of drug discovery, the lipophilic nature of the CF₃ group can enhance membrane permeability, while the strength of the C-F bond often imparts metabolic stability.[3]

The electronic influence of the trifluoromethyl group can be quantified by its Hammett substituent constants, which are a measure of the electronic effect of a substituent on the reactivity of a reaction center. The CF₃ group possesses large positive σ values, indicating its strong electron-withdrawing character.[4]

Spectroscopic Signatures of Trifluoromethylated Phenylacetonitriles

The presence of the trifluoromethyl group gives rise to characteristic signals in various spectroscopic analyses.

| Isomer | Molecular Formula | Molecular Weight | Physical State | Melting Point (°C) | Boiling Point (°C/mmHg) |

| 2-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 185.15 | - | - | 103-105 / 10[5] |

| 3-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 185.15 | Liquid | - | 92-93 / 4[4] |

| 4-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 185.15 | Solid | 47-49[4] | 131-132 / 20[4] |

NMR Spectroscopy:

-

¹H NMR: The benzylic protons (CH₂) typically appear as a singlet. The chemical shift of the aromatic protons is influenced by the position of the CF₃ group.

-

¹³C NMR: The carbon of the CF₃ group exhibits a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

-

¹⁹F NMR: This is a powerful tool for characterizing trifluoromethylated compounds. The CF₃ group typically appears as a singlet in the ¹⁹F NMR spectrum, with a chemical shift that is sensitive to its electronic environment.[1][6]

Infrared (IR) Spectroscopy:

The IR spectra of trifluoromethylated phenylacetonitriles are characterized by:

-

A sharp, medium-intensity absorption band around 2250 cm⁻¹ corresponding to the C≡N stretching vibration.

-

Strong absorption bands in the region of 1350-1100 cm⁻¹ associated with the C-F stretching vibrations of the CF₃ group.

Mass Spectrometry:

The mass spectra of these compounds typically show the molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of the CF₃ group and other fragments.[7]

Key Synthetic Transformations

The unique electronic properties of trifluoromethylated phenylacetonitriles make them valuable substrates for a variety of organic transformations.

Reactions at the Benzylic Position

The enhanced acidity of the benzylic protons facilitates their deprotonation with a suitable base to form a stabilized carbanion. This nucleophilic species can then react with a range of electrophiles.

Sources

- 1. 1H-Tetrazole synthesis [organic-chemistry.org]

- 2. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. Sci-Hub. ChemInform Abstract: Reaction of 5‐Substituted Tetrazoles with Trifluoroacetic Anhydride. / ChemInform, 2008 [sci-hub.red]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

electrophilic substitution of brominated trifluoromethyl compounds

An In-Depth Technical Guide to the Electrophilic Substitution of Brominated Trifluoromethyl Compounds

Introduction

In the landscape of modern drug discovery and materials science, halogenated and trifluoromethylated aromatic compounds represent a cornerstone of molecular design. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for other groups.[1] When combined with a bromine substituent, the resulting aromatic scaffold becomes a versatile platform for further functionalization. However, the introduction of new substituents onto this electron-deficient ring system via electrophilic aromatic substitution (SEAr) presents a unique set of challenges and opportunities.

This technical guide provides an in-depth exploration of the electrophilic substitution reactions of brominated trifluoromethyl aromatic compounds. Moving beyond simple procedural descriptions, we will dissect the underlying electronic principles that govern these transformations, offering field-proven insights into predicting and controlling reaction outcomes. This document is intended for researchers, chemists, and drug development professionals who seek a comprehensive understanding of how to strategically modify these valuable chemical entities.

The Core Challenge: A Duality of Directing Effects

The reactivity and regioselectivity of electrophilic aromatic substitution are dictated by the electronic nature of the substituents already present on the aromatic ring. In the case of brominated trifluoromethyl benzenes, we encounter a classic conflict between two powerful, yet opposing, electronic influences.

The Trifluoromethyl Group: A Potent Deactivator

The -CF3 group is one of the most strongly deactivating substituents encountered in aromatic chemistry. Its influence is primarily due to a powerful electron-withdrawing inductive effect (-I), originating from the high electronegativity of the three fluorine atoms. This effect pulls electron density out of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. This deactivation is so pronounced that harsher reaction conditions (e.g., higher temperatures, stronger acids) are typically required compared to the substitution of benzene itself. The -CF3 group is a strong meta-director.

The Bromo Group: A Deactivating Director

Conversely, the bromine atom exhibits a dual electronic nature. It is also deactivating due to its inductive electron withdrawal (-I effect). However, it possesses lone pairs of electrons that can be donated into the aromatic ring through resonance (+R effect).[2][3] This resonance donation, while weaker than its inductive withdrawal, is sufficient to stabilize the carbocation intermediate (the arenium ion or sigma complex) formed during ortho or para attack.[2][3] Consequently, bromine is deactivating overall but directs incoming electrophiles to the ortho and para positions.[4]

The Net Result: A Highly Deactivated, Selectively Reactive Ring

When both a -Br and a -CF3 group are present, the aromatic ring is severely deactivated. The successful execution of electrophilic substitution requires overcoming this high activation energy barrier. The critical question for selectivity becomes: which directing effect will dominate? The answer lies in the relative positions of the two groups and the stability of the potential arenium ion intermediates.

For a substrate such as 1-bromo-3-(trifluoromethyl)benzene (3-bromobenzotrifluoride), the positions available for substitution are C2, C4, C5, and C6.

-

The -CF3 group at C1 directs incoming electrophiles to C3 and C5.

-

The -Br group at C3 directs incoming electrophiles to C2, C4, and C6.

The positions activated by the ortho, para-directing bromo group (C2, C4, C6) are generally favored over the position activated by the meta-directing trifluoromethyl group (C5), as the resonance stabilization from the bromine, however weak, provides a lower energy pathway.[2] Therefore, substitution will preferentially occur at the positions ortho or para to the bromine atom.

SubstituentInductive Effect (-I)Resonance Effect (+R)Overall ReactivityDirecting Influence -CF3Strongly WithdrawingNegligibleStrongly DeactivatingMeta -BrWithdrawingWeakly DonatingDeactivatingOrtho, Para

>]; } } caption="Summary of Substituent Electronic Effects."

Key Electrophilic Substitution Reactions and Methodologies

The general mechanism for electrophilic aromatic substitution proceeds in two main steps:

-

Attack of the aromatic π-system on the electrophile (E+) to form a resonance-stabilized carbocation intermediate (arenium ion). This is the slow, rate-determining step as it temporarily disrupts aromaticity.[5]

-

Deprotonation of the arenium ion by a weak base to restore the aromatic system, yielding the substituted product.[5][6]

Nitration

Nitration is a cornerstone transformation, introducing a versatile -NO2 group that can be further reduced to an amine. Due to the deactivated nature of the substrate, forcing conditions are necessary. The electrophile is the nitronium ion (NO2+), generated from a mixture of concentrated nitric acid and concentrated sulfuric acid.[7]

Field-Proven Protocol: Nitration of 4-Chloro-3-nitrobenzotrifluoride

While not a bromo-compound, the following patented procedure for a structurally similar chloro-nitro derivative provides a robust template that can be adapted.[8] The principles of dealing with a highly deactivated, halogenated trifluoromethylarene are directly applicable.

Objective: To introduce a second nitro group onto a halogenated nitrobenzotrifluoride ring.

Step-by-Step Methodology:

-

Mixture Preparation: Form a mixture containing the starting material (e.g., 1.0 mole of 1-bromo-3-(trifluoromethyl)benzene), and approximately 6.5 moles of concentrated sulfuric acid (98%).

-

Heating: Heat the mixture. For highly deactivated systems, temperatures around 100°C may be required.[8]

-

Nitrating Agent Addition: Carefully add concentrated nitric acid to the heated solution. The amount should be sufficient to achieve the desired nitration while managing the exothermic reaction.

-

Reaction Monitoring: Maintain the temperature and stir the reaction mixture. The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to precipitate the crude product.

-

Purification: The solid product is collected by filtration, washed with water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent like ethanol or methanol.

Causality and Control:

-

Sulfuric Acid: Acts as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.[7]

-

Temperature Control: Crucial for managing the reaction rate and preventing unwanted side reactions or decomposition. The deactivation of the ring necessitates higher temperatures than those used for more reactive substrates.[8]

Halogenation

Introducing a second halogen atom (e.g., bromine or chlorine) onto the ring requires the activation of the elemental halogen with a Lewis acid catalyst, such as FeBr3 for bromination or AlCl3 for chlorination.[9][10] The Lewis acid polarizes the halogen-halogen bond, creating a potent electrophile that can be attacked by the deactivated aromatic ring.[9][10]

Representative Protocol: Bromination of Benzotrifluoride

A patented vapor-phase process highlights the strenuous conditions that can be required for the halogenation of these compounds, though liquid-phase reactions are more common in a laboratory setting.[11]

Objective: To introduce a bromine atom onto the benzotrifluoride ring.

Step-by-Step Methodology (Liquid Phase Adaptation):

-

Setup: Charge a round-bottom flask, equipped with a magnetic stirrer and a reflux condenser, with the brominated trifluoromethyl compound (e.g., 3-bromobenzotrifluoride) and a suitable solvent like dichloromethane or carbon tetrachloride.

-

Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr3).

-

Bromine Addition: Slowly add a stoichiometric amount of liquid bromine (Br2) to the mixture at room temperature.

-

Reaction: Stir the mixture. Gentle heating may be required to initiate and sustain the reaction. The reaction will produce HBr gas, which should be vented through a scrubber.

-

Quenching: Once the reaction is complete (indicated by the disappearance of the bromine color), cool the mixture and quench it by carefully adding an aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Workup: Transfer the mixture to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by distillation or column chromatography.

Friedel-Crafts Reactions: A Significant Hurdle

Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds with aromatic rings.[12][13][14] However, they are notoriously difficult, and often impossible, on strongly deactivated aromatic systems. The presence of the -CF3 group, and to a lesser extent the -Br group, deactivates the ring to such an extent that it is no longer nucleophilic enough to attack the carbocation or acylium ion intermediates generated in these reactions.

Expert Insight: Direct Friedel-Crafts reactions on brominated trifluoromethyl benzenes are generally not a viable synthetic strategy. Researchers should instead consider alternative approaches, such as:

-

Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) using the existing bromine atom as a handle.

-

Performing the Friedel-Crafts reaction on a more activated precursor and introducing the trifluoromethyl and/or bromo groups at a later stage in the synthesis.

Summary of Regioselectivity and Reaction Conditions

The following table summarizes the expected outcomes and required conditions for the electrophilic substitution of a model substrate, 1-bromo-3-(trifluoromethyl)benzene.

| Reaction | Electrophile (E+) | Reagents & Conditions | Major Product(s) | Rationale |

| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄, Heat | 4-Bromo-2-nitro-1-(trifluoromethyl)benzene | Substitution ortho and para to the -Br group is favored. The C4 position is sterically less hindered than C2. |

| Bromination | Br⁺ | Br₂, FeBr₃, Heat | 2,4-Dibromo-1-(trifluoromethyl)benzene | The incoming bromine will be directed ortho and para to the existing bromine atom. |

| Acylation | R-C=O⁺ | RCOCl, AlCl₃ | No Reaction | The aromatic ring is too deactivated by the combined effects of the -Br and -CF3 groups. |

Conclusion